molecular formula C26H29N5OS B607786 trans-4-[[4-[(6-Ethyl-2-benzothiazolyl)amino]-6-(phenylmethyl)-2-pyrimidinyl]amino]cyclohexanol

trans-4-[[4-[(6-Ethyl-2-benzothiazolyl)amino]-6-(phenylmethyl)-2-pyrimidinyl]amino]cyclohexanol

Cat. No.: B607786
M. Wt: 459.6 g/mol
InChI Key: DPRNXTSMYVCYLJ-UHFFFAOYSA-N
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Description

GSK 2250665A is a chemical compound known for its role as an inhibitor of the inducible T-cell kinase (Itk). It exhibits high selectivity for Itk over other kinases such as Aurora B kinase and Bruton’s tyrosine kinase (Btk). This compound has been studied for its potential to inhibit the production of interferon-gamma (IFNγ) in peripheral blood mononuclear cells (PBMCs) .

Scientific Research Applications

GSK 2250665A has several applications in scientific research:

    Chemistry: It is used as a tool compound to study kinase inhibition and to develop new kinase inhibitors.

    Biology: It helps in understanding the role of Itk in T-cell signaling and immune response.

    Medicine: Potential therapeutic applications include the treatment of autoimmune diseases and inflammatory conditions by modulating T-cell activity.

    Industry: It can be used in the development of new drugs targeting kinases involved in various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK 2250665A involves multiple steps, starting with the preparation of the core structure, which includes a benzothiazole and a pyrimidine ring. The key steps include:

    Formation of the Benzothiazole Ring: This involves the reaction of 2-aminothiophenol with ethyl bromoacetate to form 6-ethyl-2-benzothiazolylamine.

    Formation of the Pyrimidine Ring: This involves the reaction of benzylamine with 2,4-dichloropyrimidine to form 4-benzyl-6-chloropyrimidine.

    Coupling of the Rings: The benzothiazole and pyrimidine rings are coupled together using a suitable coupling agent.

    Cyclohexanol Addition: The final step involves the addition of cyclohexanol to the coupled product to form GSK 2250665A.

Industrial Production Methods

Industrial production of GSK 2250665A would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

GSK 2250665A primarily undergoes substitution reactions due to the presence of reactive functional groups such as the amino and hydroxyl groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve moderate temperatures and the use of solvents like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of GSK 2250665A, while oxidation and reduction reactions may modify the functional groups present on the molecule.

Comparison with Similar Compounds

Similar Compounds

    Ibrutinib: A Bruton’s tyrosine kinase (Btk) inhibitor used in the treatment of certain cancers.

    Acalabrutinib: Another Btk inhibitor with similar applications as Ibrutinib.

    Dasatinib: A multi-kinase inhibitor used in the treatment of chronic myeloid leukemia.

Uniqueness

GSK 2250665A is unique in its high selectivity for inducible T-cell kinase (Itk) over other kinases such as Aurora B kinase and Bruton’s tyrosine kinase (Btk). This selectivity makes it a valuable tool for studying T-cell signaling and for developing targeted therapies for immune-related conditions .

Properties

IUPAC Name

4-[[4-benzyl-6-[(6-ethyl-1,3-benzothiazol-2-yl)amino]pyrimidin-2-yl]amino]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5OS/c1-2-17-8-13-22-23(15-17)33-26(29-22)31-24-16-20(14-18-6-4-3-5-7-18)28-25(30-24)27-19-9-11-21(32)12-10-19/h3-8,13,15-16,19,21,32H,2,9-12,14H2,1H3,(H2,27,28,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRNXTSMYVCYLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)NC3=NC(=NC(=C3)CC4=CC=CC=C4)NC5CCC(CC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-4-[[4-[(6-Ethyl-2-benzothiazolyl)amino]-6-(phenylmethyl)-2-pyrimidinyl]amino]cyclohexanol
Reactant of Route 2
Reactant of Route 2
trans-4-[[4-[(6-Ethyl-2-benzothiazolyl)amino]-6-(phenylmethyl)-2-pyrimidinyl]amino]cyclohexanol
Reactant of Route 3
Reactant of Route 3
trans-4-[[4-[(6-Ethyl-2-benzothiazolyl)amino]-6-(phenylmethyl)-2-pyrimidinyl]amino]cyclohexanol
Reactant of Route 4
Reactant of Route 4
trans-4-[[4-[(6-Ethyl-2-benzothiazolyl)amino]-6-(phenylmethyl)-2-pyrimidinyl]amino]cyclohexanol
Reactant of Route 5
trans-4-[[4-[(6-Ethyl-2-benzothiazolyl)amino]-6-(phenylmethyl)-2-pyrimidinyl]amino]cyclohexanol
Reactant of Route 6
Reactant of Route 6
trans-4-[[4-[(6-Ethyl-2-benzothiazolyl)amino]-6-(phenylmethyl)-2-pyrimidinyl]amino]cyclohexanol

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